molecular formula C19H21NO2 B1327232 4'-Methyl-2-morpholinomethyl benzophenone CAS No. 898749-93-4

4'-Methyl-2-morpholinomethyl benzophenone

Cat. No.: B1327232
CAS No.: 898749-93-4
M. Wt: 295.4 g/mol
InChI Key: RQORBKHVXBKMRF-UHFFFAOYSA-N
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Description

4'-Methyl-2-morpholinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 4' position and a morpholinomethyl group at the 2 position. The morpholinomethyl substituent consists of a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached via a methylene (–CH2–) linker. This structural motif is significant in medicinal and materials chemistry due to the morpholine ring’s ability to enhance solubility, modulate pharmacokinetics, and serve as a hydrogen bond acceptor .

Benzophenones are widely studied for their UV-absorbing properties, applications in polymer crosslinking, and biological activities such as antifungal and anti-inflammatory effects . The introduction of a morpholinomethyl group in this compound likely modifies its electronic and steric properties, distinguishing it from other benzophenone derivatives.

Properties

IUPAC Name

(4-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQORBKHVXBKMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643522
Record name (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-93-4
Record name Methanone, (4-methylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-2-morpholinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 4’-Methyl-2-morpholinomethyl benzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Methyl-2-morpholinomethyl benzophenone may yield oxidized derivatives, while reduction may produce reduced derivatives with different functional groups .

Scientific Research Applications

4’-Methyl-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on benzophenone derivatives critically influence their molecular weight, solubility, and reactivity. Below is a comparative analysis:

Table 1: Key Properties of Selected Benzophenone Derivatives
Compound Name Substituents Molecular Weight Solubility Key Applications References
4'-Methyl-2-morpholinomethyl benzophenone 4'-Me, 2-morpholinomethyl ~313.4* Moderate in polar solvents (e.g., DMSO) Pharmaceuticals, UV stabilizers
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 2'-piperazinomethyl, Br, F 403.24 Low (due to halogens) Drug intermediates
4'-Morpholinomethyl-2-thiomethylbenzophenone 2-SMe, 4'-morpholinomethyl 327.44 Low (hydrophobic SMe) Material science, catalysis
4-Acryloyloxy benzophenone Acryloyloxy ~240 High (reactive ester) UV-curable adhesives

*Calculated based on formula C19H21NO2 (morpholine moiety: C4H9NO).

Key Observations:

  • Morpholinomethyl vs. However, halogen substituents (Br, F) increase molecular weight and lipophilicity, reducing aqueous solubility .
  • Acryloyloxy Group (): This reactive ester group enables UV-induced crosslinking in polymers, a property absent in morpholinomethyl derivatives .

Biological Activity

4'-Methyl-2-morpholinomethyl benzophenone (CAS No. 898749-93-4) is a compound of significant interest in organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with a methyl group at the para position and a morpholinomethyl group at the second position. Its molecular formula is C16H19NO2C_{16}H_{19}NO_2, with a molecular weight of 295.38 g/mol. The presence of the morpholine ring enhances its solubility and interaction with biological systems.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-methylbenzophenone with morpholine, often employing the Suzuki–Miyaura coupling reaction. This method is favored for its ability to form carbon-carbon bonds efficiently under mild conditions, leading to high yields and selectivity in product formation.

Table 1: Synthesis Overview

Reaction Type Reagents Conditions Yield
Suzuki–Miyaura Coupling4-Methylbenzophenone, MorpholinePalladium catalyst, Mild heatHigh
OxidationPotassium permanganateAqueous solutionVariable
ReductionLithium aluminum hydrideAnhydrous conditionsVariable

Biological Activity

Research indicates that this compound exhibits potential interactions with various biomolecules, suggesting pharmacological properties that warrant further investigation. Notably, its mechanism of action may involve binding to specific enzymes or receptors, thereby influencing cellular processes.

The compound's biological activity is hypothesized to stem from its ability to interact with key molecular targets involved in various pathways:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of presenilin proteins, which are implicated in Alzheimer's disease. This suggests that this compound may also exhibit neuroprotective effects through similar mechanisms .
  • Radical Generation : As a photoinitiator, it can generate radicals upon exposure to light, which may influence cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of benzophenone derivatives, including this compound:

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